Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid
Description
Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrole and pyrimidine ring system with a carboxylic acid substituent at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic derivatives with diverse pharmacological properties.
Properties
CAS No. |
342410-99-5 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-7-9-2-1-3-10(7)5-6/h1-5H,(H,11,12) |
InChI Key |
ZYYBNJMUPCOMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, and subsequent heating to reflux, can yield the desired compound . Another method involves the use of the Dimroth rearrangement, which is a well-known process for synthesizing condensed pyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes conventional esterification. A representative protocol involves:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux | Methyl pyrrolo[1,2-a]pyrimidine-7-carboxylate | 85–92% |
This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Microwave-assisted methods have been explored to reduce reaction times to 15–30 minutes with comparable yields.
Amidation
The acid readily forms amides through activation of the carboxyl group:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Thionyl chloride (SOCl<sub>2</sub>), followed by primary amines | Pyrrolo[1,2-a]pyrimidine-7-carboxamides | 70–88% |
Notably, sterically hindered amines exhibit reduced reactivity, requiring prolonged reaction times (24–48 hours) .
Cyclization and Domino Reactions
The fused ring system participates in domino cyclization processes. A key method involves:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 2-Aminonorbornene hydroxamic acids, levulinic acid, microwave irradiation | Enantiomeric pyrrolo[1,2-a]pyrimidine derivatives | 76–89% |
This domino reaction proceeds via:
-
Ring-closure : Formation of a tetracyclic intermediate.
-
Retro Diels-Alder (RDA) cleavage : Microwave-induced elimination of cyclopentadiene to yield enantiopure products .
X-ray crystallography confirmed the stereochemical fidelity of this process .
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at electron-deficient positions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Potassium amide (KNH<sub>2</sub>), liquid NH<sub>3</sub>, −33°C | 3-Amino-pyrrolo[1,2-a]pyrimidine-7-carboxylic acid | 65% |
Regioselectivity is governed by the electron-withdrawing effect of the carboxylic acid group, favoring substitution at the 3-position .
Metal-Catalyzed Cross-Coupling
The heterocycle participates in palladium-mediated couplings:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Suzuki coupling: Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, Na<sub>2</sub>CO<sub>3</sub>, DME | 4-Aryl-pyrrolo[1,2-a]pyrimidine-7-carboxylic acids | 55–78% |
Optimized conditions use anhydrous dimethyl ether (DME) at 80°C for 12 hours .
Decarboxylation
Controlled pyrolysis enables decarboxylation:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CuO (cat.), quinoline, 200–220°C | Pyrrolo[1,2-a]pyrimidine | 82% |
This pathway is critical for generating the parent heterocycle for further functionalization.
Key Mechanistic Insights
-
Carboxylic acid directed reactivity : The −COOH group enhances electrophilicity at adjacent positions, facilitating substitution and cycloaddition reactions .
-
Steric effects : Bulky substituents on the pyrrole ring hinder reactivity at the 3-position, as shown in RDA reaction studies .
-
Chirality transfer : Domino reactions with enantiopure norbornene derivatives preserve stereochemistry, enabling asymmetric synthesis .
Scientific Research Applications
Chemical Properties and Structure
Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid features a unique fused ring structure that combines pyrrole and pyrimidine moieties. Its molecular formula is , with a molecular weight of approximately 162.15 g/mol. The compound's structural characteristics contribute to its reactivity and biological interactions.
Anticancer Applications
This compound has demonstrated significant anticancer properties across various studies. It has been shown to inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated notable cytotoxicity with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Study on Antitubercular Activity
Research has demonstrated that derivatives of this compound possess anti-tuberculosis activity against the H37Rv strain of Mycobacterium tuberculosis. The compounds showed efficacy in the range of 8–128 µg/mL, indicating their potential as therapeutic agents against tuberculosis .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects in various neurodegenerative diseases.
Potential Applications in Neurological Disorders
Research indicates that this compound may be effective in treating conditions such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Its mechanism involves modulating neuroinflammatory responses and protecting neuronal cells from apoptosis .
Common Synthesis Techniques
- Cyclization Reactions : Utilizing starting materials like 2-aminonorbornene hydroxamic acids to create the desired pyrrolo structure via domino ring-closure reactions.
- Esterification and Amidation : These methods enhance the functionalization of the carboxylic acid group to improve biological activity .
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues in the Pyrrolo-Pyrimidine/Pyrazine Family
Key Observations :
- Ring Systems : Pyrrolo[1,2-a]pyrimidine derivatives differ from pyrrolo[2,3-c]pyridine analogs in the position of the fused pyrimidine/pyridine ring, which impacts electronic properties and biological interactions .
- Substituent Effects : Chlorination (e.g., 5-chloro derivative in Table 1) reduces synthetic yield but may enhance pharmacological stability . The addition of alkyl groups (e.g., 2-methylpropyl in PPDHMP) enhances antibacterial activity .
Table 2: Bioactivity Profiles
Key Findings :
- Anticancer Potential: Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid exhibits potent CK2 inhibition (IC₅₀ = 49 nM), outperforming many kinase inhibitors .
- Antibacterial Activity: Pyrrolo[1,2-a]pyrazine-diones (e.g., PPDHMP) show efficacy against P. aeruginosa, comparable to natural products from Streptomyces .
- Selective Cytotoxicity: MUSC 93JT extract with pyrrolo[1,2-a]pyrazine-diones demonstrates dose-dependent cytotoxicity in SW480 colon cancer cells (63.6% viability at 400 µg/mL) without harming normal cells .
Biological Activity
Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound, supported by various studies and data tables.
Synthesis of this compound
The synthesis of pyrrolo[1,2-a]pyrimidines typically involves multi-step reactions starting from readily available precursors. Recent advancements have highlighted efficient synthetic pathways that utilize domino reactions and ring-closing strategies. For instance, a notable method involves the reaction of 2-aminonorbornene hydroxamic acids with oxocarboxylic acids, leading to the formation of pyrrolo[1,2-a]pyrimidine derivatives with potential pharmacological activities .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that pyrrolo[1,2-a]pyrimidines possess significant antimicrobial properties. For example, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi .
Antitumor Activity
Several studies have demonstrated the antitumor potential of pyrrolo[1,2-a]pyrimidines. These compounds have been reported to inhibit cancer cell proliferation in vitro and in vivo. Notably, derivatives have been tested against human cancer cell lines with promising results .
Anti-inflammatory Effects
Pyrrolo[1,2-a]pyrimidine derivatives have shown considerable anti-inflammatory activity. In a study assessing COX-2 inhibition, certain compounds displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests their potential use in treating inflammatory diseases.
Neurological Applications
The compound has been explored for its neuroprotective effects. It has shown promise in treating neurodegenerative diseases such as Parkinson's disease by modulating dopamine pathways and reducing neuroinflammation .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a series of pyrrolo[1,2-a]pyrimidine derivatives on various cancer cell lines. The results indicated that certain compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Properties
In a preclinical model of Parkinson's disease, this compound demonstrated a significant reduction in motor deficits and neuroinflammation when administered to mice subjected to neurotoxic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity. For instance:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 5 | Increased cytotoxicity |
| Hydroxyl | 6 | Enhanced anti-inflammatory effects |
| Halogen | 4 | Improved antimicrobial activity |
Q & A
Q. What are the common synthetic routes for Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid?
The synthesis of pyrrolo-fused heterocycles often involves cyclization strategies. For example, pyrrolo[1,2-a]pyrazine derivatives are synthesized via palladium-catalyzed C6-arylation of pyrrolo[1,2-a]pyrazines with aryl bromides . A base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate, is a foundational method for constructing the core scaffold . Analogous approaches may apply to this compound, with modifications to incorporate the pyrimidine ring and carboxylic acid moiety.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. X-ray crystallography resolves molecular geometry, as demonstrated in studies of pyrrolo[1,2-a]quinoxaline derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For derivatives, 2D NMR (COSY, NOESY) distinguishes coupling patterns in fused-ring systems .
Q. What are the primary research applications of this compound?
Pyrrolo-fused heterocycles are explored for antimicrobial and anticancer activities. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives exhibit antimicrobial properties against Fusarium oxysporum via volatile secondary metabolites . In medicinal chemistry, such scaffolds are optimized for kinase inhibition or DNA intercalation, with the carboxylic acid group enabling salt formation for improved solubility .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Catalyst selection and reaction conditions significantly impact yields. Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) enhance cross-coupling efficiency in arylations . Base-mediated cyclization (e.g., Cs₂CO₃) improves intramolecular ring closure . Solvent polarity and temperature must be tuned: dimethylformamide (DMF) at 80–100°C is effective for cyclizations, while microwave-assisted synthesis reduces reaction times .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell lines, compound purity). Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust experiments . Validate results using orthogonal assays: e.g., compare MIC (Minimum Inhibitory Concentration) values from broth microdilution and agar diffusion for antimicrobial studies . Statistical tools (e.g., ANOVA) and dose-response curves clarify dose-dependent effects.
Q. What computational methods predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies binding modes with targets like Mycobacterium tuberculosis enoyl-ACP reductase . Pharmacophore modeling (Schrödinger Phase) prioritizes derivatives with optimal hydrogen-bonding and hydrophobic features .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Systematic substitution at the pyrimidine C2 or pyrrole C3 positions modulates activity. For example:
Q. What novel synthetic strategies (e.g., photoredox catalysis) apply to this compound?
Visible-light-induced dearomatization cyclizes indoles to pyrrolo[1,2-a]indoles under mild conditions . Adapting this method, eosin Y or Ir(ppy)₃ photocatalysts could mediate cyclization of pyrrole precursors with aldehydes to form the pyrimidine-carboxylic acid scaffold. Reaction optimization (e.g., solvent = CH₃CN, λ = 450 nm) may improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
